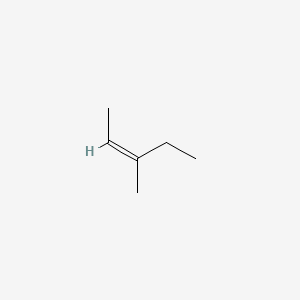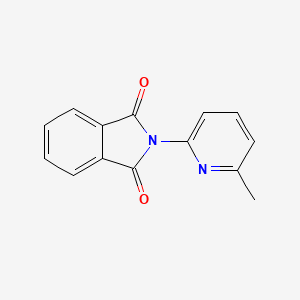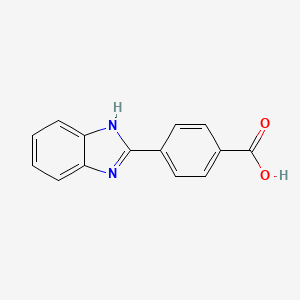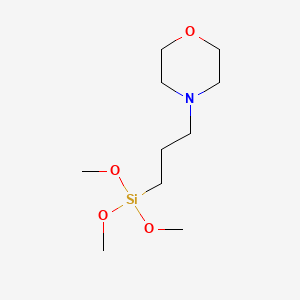
4-(3-(Trimethoxysilyl)propyl)morpholin
Übersicht
Beschreibung
4-(3-(Trimethoxysilyl)propyl)morpholine is a chemical compound with the molecular formula C10H23NO4Si . It has garnered considerable attention in the scientific community due to its potential implications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 4-(3-(Trimethoxysilyl)propyl)morpholine is based on its molecular formula, C10H23NO4Si . The exact mass is 249.139633 Da and the average mass is 249.379 Da .Chemical Reactions Analysis
While specific chemical reactions involving 4-(3-(Trimethoxysilyl)propyl)morpholine are not detailed in the available resources, similar compounds involving trimethoxysilane groups have been studied. For instance, the hydrolysis reactions of these compounds are known to be second-order reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3-(Trimethoxysilyl)propyl)morpholine include a density of 1.0±0.1 g/cm³, boiling point of 266.3±25.0 °C at 760 mmHg, and a molar refractivity of 65.4±0.3 cm³ .Wissenschaftliche Forschungsanwendungen
Wärmeisolierung in Silica-Aerogelen
Silica-Aerogele sind bekannt für ihre außergewöhnlichen Wärmedämmeigenschaften aufgrund ihrer hohen Porosität. Die Einarbeitung von 4-(3-(Trimethoxysilyl)propyl)morpholin kann die mechanische Festigkeit dieser Aerogele verbessern, ohne ihre Dämmeigenschaften zu beeinträchtigen. Diese Verbindung kann als Vorläufer verwendet werden, um organisch modifizierte Siliciumdioxid-Netzwerke zu erzeugen, die dann mit Silica-funktionalisierten Magnetit-Nanopartikeln dotiert werden, um magnetisches Verhalten zu verleihen. Diese Modifikation verbessert nicht nur die Wärmedämmung, sondern erhöht auch die mechanische Festigkeit .
Magnetische Trennung und Wirkstoffabgabe
Die magnetischen Eigenschaften, die durch Silica-funktionalisierte Magnetit-Nanopartikel in Silica-Aerogelen eingeführt werden, können für Anwendungen in der magnetischen Trennung und Wirkstoffabgabe genutzt werden. Das Vorhandensein von This compound in der Aerogelmatrix ermöglicht die Herstellung eines Hybridmaterials, das mit Magnetfeldern manipuliert werden kann, wodurch es für zielgerichtete Wirkstoffabgabesysteme geeignet ist .
Adsorption von Schwermetallen aus Abwasser
Amin- und Thiol-funktionalisierte Aerogele, die unter Verwendung von Silanen einschließlich This compound hergestellt werden, haben ein erhebliches Potenzial für die Abfangung von Schwermetallen aus Abwasser gezeigt. Diese Materialien komplexieren mit Schwermetallen und erreichen für umwelt-relevante Konzentrationen Entfernungsraten von bis zu 90%. Diese Anwendung ist entscheidend für die Wasseraufbereitung und Umwelt-sanierungsmaßnahmen .
Kohlendioxideinfang
Die Amin-Funktionalität, die durch This compound in Silica-Aerogelen eingeführt wird, kann die Ratefähigkeit dieser Materialien verbessern, Kohlendioxid aus Gasströmen zu entfernen. Diese Anwendung ist besonders relevant für Umweltsteuerungssysteme und Bemühungen zur Reduzierung von Treibhausgasemissionen .
Anwendungen in Polymermaterialien
This compound: wird bei der Synthese verschiedener Polymerderivate verwendet, die kommerzielle Anwendungen in der Energiespeicherung, Hochleistungs-Kunststoffen, Funktionsbeschichtungen und Biomaterialien haben. Diese Polymere dienen als restaurative Mittel in Dental-Kompositen, Kontaktlinsen, Wirkstofffreisetzungssystemen, künstlicher Haut, Knochenzementen und anderen Gewebs-Engineering-Gerüsten .
Polymerelektrolyte für Energiegeräte
Polymerelektrolyte, die unter Verwendung von This compound synthetisiert werden, werden ausgiebig für ihre Anwendung in Brennstoffzellen, wiederaufladbaren Batterien, Solarzellen, Sensoren, Superkondensatoren und elektrochromen Geräten erforscht. Diese Materialien sind entscheidend für die Entwicklung von Energiespeicher- und -umwandlungstechnologien .
Optik, Katalyse und Medizin
Die Synthese von Kern-Schale-Partikeln mit designten Morphologien unter Verwendung von This compound hat potenzielle Anwendungen in der Optik, Katalyse, Biologie und Medizin. Dazu gehört die Entwicklung neuer optischer Materialien, Katalysatoren für chemische Reaktionen, biologische Sensoren und medizinische Diagnostika .
Eigenschaften
IUPAC Name |
trimethoxy(3-morpholin-4-ylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO4Si/c1-12-16(13-2,14-3)10-4-5-11-6-8-15-9-7-11/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDOIAGBSYPPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN1CCOCC1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067589 | |
| Record name | Morpholine, 4-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31024-54-1 | |
| Record name | 4-[3-(Trimethoxysilyl)propyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31024-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(3-(trimethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(trimethoxysilyl)propyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


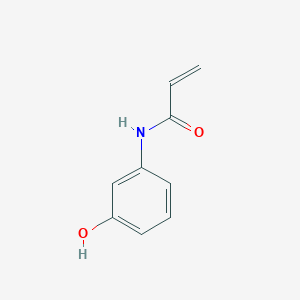
![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)
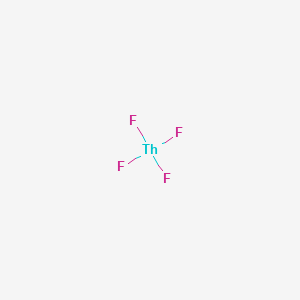
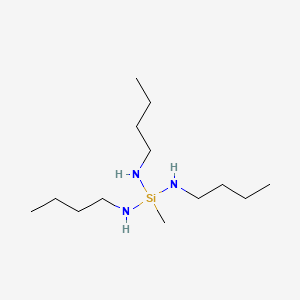

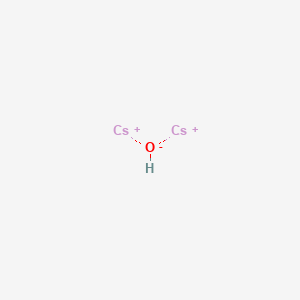
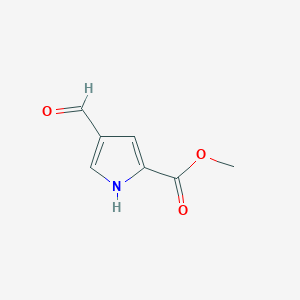

![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)
